(2-(Diphenylarsino)ethyl)diphenylphosphine
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Overview
Description
(2-(Diphenylarsino)ethyl)diphenylphosphine is an organophosphorus compound with the molecular formula C26H24AsP. It is known for its unique structure, which includes both arsenic and phosphorus atoms. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Diphenylarsino)ethyl)diphenylphosphine typically involves the reaction of diphenylphosphine with diphenylarsine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors and more efficient catalysts to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
(2-(Diphenylarsino)ethyl)diphenylphosphine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form oxides of arsenic and phosphorus.
Reduction: It can be reduced to form simpler organophosphorus compounds.
Substitution: The compound can participate in substitution reactions where one of its phenyl groups is replaced by another substituent.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diphenylarsinic acid and diphenylphosphinic acid, while substitution reactions may produce various substituted organophosphorus compounds .
Scientific Research Applications
(2-(Diphenylarsino)ethyl)diphenylphosphine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers.
Mechanism of Action
The mechanism by which (2-(Diphenylarsino)ethyl)diphenylphosphine exerts its effects involves its ability to coordinate with metal ions and form stable complexes. These complexes can interact with biological molecules, affecting their function. The molecular targets and pathways involved include enzymes and proteins that play critical roles in cellular processes .
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: Similar in structure but lacks the arsenic atom.
Diphenylarsine: Contains arsenic but lacks the phosphorus atom.
Phenyldichloroarsine: Contains arsenic and chlorine atoms but lacks the phosphorus atom.
Uniqueness
(2-(Diphenylarsino)ethyl)diphenylphosphine is unique due to its dual functionality, containing both arsenic and phosphorus atoms. This dual functionality allows it to participate in a wider range of chemical reactions and form more diverse complexes compared to similar compounds .
Properties
CAS No. |
23582-06-1 |
---|---|
Molecular Formula |
C26H24AsP |
Molecular Weight |
442.4 g/mol |
IUPAC Name |
2-diphenylarsanylethyl(diphenyl)phosphane |
InChI |
InChI=1S/C26H24AsP/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20H,21-22H2 |
InChI Key |
NIPPJMSKAOITEK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(CC[As](C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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